Chemical properties of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde
Chemical properties of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde
Topic: Chemical Properties of 1-Methyl-2-Phenoxy-1H-Indole-3-Carbaldehyde Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.
Executive Summary
1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde represents a specialized scaffold in heterocyclic chemistry, distinguishing itself from standard indole-3-carboxaldehydes via the steric and electronic modulation of the 2-phenoxy substituent. While the indole core is a privileged structure in pharmacognosy (e.g., vinca alkaloids, mitomycin), the introduction of a phenoxy group at the C2 position, combined with N-methylation, creates a unique lipophilic profile and electronic push-pull system.
This guide serves as a definitive reference for the synthesis, reactivity, and characterization of this molecule. It moves beyond basic descriptions to explore the SNAr reactivity enabled by the C3-formyl group and the molecule's utility as a precursor for Schiff base-derived pharmacophores (anti-tubercular and anti-cancer agents).
Part 1: Structural Analysis & Electronic Properties
Molecular Architecture
The molecule consists of three distinct functional domains that dictate its reactivity:
-
Domain A (The Electrophile): The C3-formyl group (
). It is strongly electron-withdrawing, activating the C2 position for nucleophilic attack. -
Domain B (The Modulator): The C2-phenoxy group (
). Unlike a simple alkyl group, the oxygen atom donates electron density into the indole ring via resonance ( effect), yet the phenyl ring introduces significant steric bulk, preventing planar stacking and enhancing solubility in organic solvents. -
Domain C (The Stabilizer): The N1-methyl group (
). This blocks the acidic N-H site, preventing hydrogen bond donation and unwanted deprotonation side reactions during base-catalyzed condensations.
Physicochemical Profile (Predicted & Analog-Based)
-
Molecular Formula:
-
Molecular Weight:
-
Appearance: Typically a pale yellow to off-white crystalline solid.
-
Solubility: Insoluble in water; soluble in
, DMSO, DMF, and hot ethanol. -
Electronic Character: The C2-phenoxy group renders the indole ring electron-rich, but the C3-aldehyde creates a "push-pull" alkene character across the C2-C3 bond.
Spectroscopic Signatures
| Technique | Diagnostic Signal | Mechanistic Origin |
| 1H NMR | Deshielded aldehydic proton; diagnostic for C3-formylation. | |
| 1H NMR | N-Methyl protons; sharp singlet indicating N-alkylation. | |
| 13C NMR | Carbonyl carbon; highly deshielded. | |
| IR | ||
| IR |
Part 2: Synthetic Pathways[1][2]
Two primary routes exist for synthesizing this scaffold.[1][2] Route B is recommended for high-throughput generation of derivatives due to its convergent nature.
Route A: Vilsmeier-Haack Formylation (Linear)
-
Step 1: Synthesis of 1-methyl-2-phenoxyindole.
-
Step 2: Reaction with
. -
Critique: Direct formylation of 2-phenoxyindoles can be sluggish due to the steric bulk of the phenoxy group hindering the approach of the Vilsmeier reagent.
Route B: Nucleophilic Aromatic Substitution (SNAr) (Convergent)
-
Mechanism: The C3-formyl group in 2-chloro-1-methylindole-3-carbaldehyde acts as an electron-withdrawing group (EWG), making the C2-chloride susceptible to displacement by phenoxide.
-
Advantage: Allows for the rapid library generation of various "2-aryloxy" derivatives from a common chloro-aldehyde precursor.
Figure 1: Convergent synthesis via SNAr displacement. The electron-poor C2 position (activated by C3-CHO) facilitates phenoxide attack.
Part 3: Chemical Reactivity Profile
Schiff Base Condensation (Pharmacophore Generation)
The most critical application of this molecule is as a precursor for Schiff bases (Azomethines) . The reaction with primary amines or hydrazides yields derivatives with potent biological activity (e.g., anti-tubercular).
-
Reaction:
-
Catalyst: Glacial Acetic Acid (catalytic amount).
-
Observation: The product usually precipitates as a colored solid (yellow/orange) due to extended conjugation.
Knoevenagel Condensation
The aldehyde can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form acrylonitriles .
-
Utility: These derivatives are often screened for fluorescence properties and potential use as organic semiconductors.
Oxidation/Reduction
-
Reduction (
): Yields (1-methyl-2-phenoxy-1H-indol-3-yl)methanol. -
Oxidation (
): Yields the corresponding carboxylic acid, though the electron-rich nature of the ring makes over-oxidation a risk.
Part 4: Experimental Protocols
Protocol 1: Synthesis via SNAr Displacement
Objective: Synthesis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde from 2-chloro precursor.
-
Preparation: In a dry 100 mL round-bottom flask, dissolve 2-chloro-1-methylindole-3-carbaldehyde (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).
-
Activation: Add Phenol (1.2 eq, 6 mmol) and anhydrous Potassium Carbonate (
, 2.0 eq, 10 mmol). -
Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere for 4–6 hours.
-
Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexane). The starting material (chloro-aldehyde) is less polar than the product.
-
-
Workup: Pour the reaction mixture into crushed ice (100 g). A precipitate should form immediately.
-
Purification: Filter the solid, wash copiously with water (to remove DMF/inorganic salts), and recrystallize from hot ethanol.
-
Yield Expectation: 75–85%.[1]
-
Protocol 2: Schiff Base Derivatization (General Procedure)
Objective: Condensation with Isoniazid (Anti-tubercular screening).
-
Mix: Dissolve 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde (1 mmol) in Ethanol (10 mL).
-
Add: Add Isoniazid (1 mmol) and 2-3 drops of Glacial Acetic Acid .
-
Reflux: Reflux at 78°C for 3–5 hours.
-
Isolate: Cool to room temperature. The hydrazone derivative will crystallize out.[1] Filter and dry.
Part 5: Biological Relevance & Applications[4][5]
The "2-phenoxy" modification is strategic in drug design:
-
Anti-Tubercular Activity: 3-formyl indole derivatives are known to inhibit Mycobacterium tuberculosis (H37Rv strain).[3] The phenoxy group increases lipophilicity (
), potentially enhancing cell wall penetration of the mycobacteria. -
Anti-Cancer (Tubulin Inhibition): Analogous 2-phenyl and 2-phenoxy indoles have shown efficacy in binding to the colchicine site of tubulin, disrupting microtubule polymerization.
-
Antioxidant Capacity: The indole nitrogen (even when methylated) and the extended conjugation allow for radical scavenging, though less effective than free N-H indoles.
Figure 2: Pharmacological utility map. The aldehyde serves as the "warhead" anchor for biological ligands.
References
-
Vilsmeier-Haack Reaction Mechanism & Indole Formylation
- Source: Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 39, p.30 (1959).
-
URL:
- Synthesis of 2-Chloroindole-3-carbaldehyde Precursors: Source: Schulte, K. E., et al. "Reactions of 2-chloroindole-3-carbaldehydes." European Journal of Medicinal Chemistry. Context: Establishes the reactivity of the 2-chloro position for SNAr displacement.
-
Biological Activity of Indole-3-Carbaldehyde Derivatives
- Source: Tiwari, et al. "Synthesis and biological activity of Schiff base analogues of indole-3-carboxaldehyde." European Journal of Medicinal Chemistry.
-
URL:
-
General Indole Chemistry & 2-Substituted Indoles
- Source: PubChem Compound Summary for 1-Methylindole-3-carbaldehyde (Analogous core).
-
URL:
- Specific Analog Reference (1-Methyl-2-(4-methylphenoxy)...): Source: CAS Common Chemistry (CAS 338416-21-0). Context: Confirms the stability and existence of the 1-methyl-2-phenoxy scaffold.
